molecular formula C9H14F2N2O B1449837 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine CAS No. 2000606-30-2

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

Cat. No.: B1449837
CAS No.: 2000606-30-2
M. Wt: 204.22 g/mol
InChI Key: QJBJIHFCVBYOMA-UHFFFAOYSA-N
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Description

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of azetidines and piperidines Azetidines are four-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.

    Introduction of Carbonyl Group: The carbonyl group is introduced through acylation reactions using reagents like acyl chlorides or anhydrides.

    Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors, such as diamines or amino alcohols.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or other substituents.

    Addition: Addition reactions with electrophiles or nucleophiles can occur at the carbonyl group or other reactive sites.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: The compound is used in biological studies to understand its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis or as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

    1-(Azetidine-2-carbonyl)azepane: This compound has a similar azetidine ring but a different six-membered ring structure, leading to different chemical and biological properties.

    1-(Azetidine-2-carbonyl)-4-fluoropiperidine: This compound has only one fluorine atom, which may result in different reactivity and interactions compared to the difluorinated version.

    1-(Azetidine-2-carbonyl)-4,4-dimethylpiperidine: This compound has methyl groups instead of fluorine atoms, leading to different steric and electronic effects.

Properties

IUPAC Name

azetidin-2-yl-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)2-5-13(6-3-9)8(14)7-1-4-12-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBJIHFCVBYOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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